molecular formula C9H8Cl2N4S B427746 5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine CAS No. 338391-99-4

5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine

Cat. No. B427746
CAS RN: 338391-99-4
M. Wt: 275.16g/mol
InChI Key: RXLFIXCVVZQTLP-UHFFFAOYSA-N
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Description

The compound “5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The structure also indicates the presence of a sulfanyl group attached to a dichlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a sulfanyl group, and a dichlorobenzyl group . The dichlorobenzyl group is likely to make the molecule somewhat polar, and the presence of the nitrogen atoms in the triazole ring could potentially allow for hydrogen bonding.


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atom between the nitrogen atoms . The sulfanyl group can potentially be oxidized, and the dichlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl group would likely make the compound somewhat polar, and it might have a relatively high boiling point due to the potential for intermolecular interactions .

Scientific Research Applications

  • Synthesis and Structural Studies : Research has focused on synthesizing novel derivatives and analyzing their structures. For instance, Heras et al. (2003) described the synthesis of novel triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles starting from related compounds. These compounds exhibited an unexpected triazinone ring opening, suggesting potential for further chemical manipulations (Heras, Font, Linden, & Villalgordo, 2003).

  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activities. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, noting that some compounds displayed good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Potential in Drug Design : These compounds have been explored for their potential in drug design, particularly as inhibitors for specific enzymes. Al-Wahaibi et al. (2019) studied a derivative as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1, suggesting its relevance in therapeutic applications (Al-Wahaibi, Joubert, Blacque, Al-Shaalan, & El-Emam, 2019).

  • Cytotoxicity and Cancer Research : The derivatives of this compound have been evaluated for their cytotoxic properties against various cancer cell lines. Shi et al. (2013) found that one such compound exhibited activities with IC50 values ranging from 0.04 to 23.6 µM against nine human cancer cell lines (Shi, Song, Li, Ye, Xiong, & Yu, 2013).

Future Directions

The study of triazole derivatives is a very active area of research, and new compounds with interesting properties are being synthesized and studied all the time . This particular compound could potentially be studied for its biological activities, or it could be used as a building block in the synthesis of more complex molecules .

Mechanism of Action

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4S/c10-6-2-1-5(3-7(6)11)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLFIXCVVZQTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NNC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine

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